MD001

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

MD001 es un compuesto novedoso que funciona como un agonista dual para el receptor activado por proliferadores de peroxisomas alfa y el receptor activado por proliferadores de peroxisomas gamma. Este compuesto ha mostrado un potencial significativo en la mejora del metabolismo de la glucosa y los lípidos, lo que lo convierte en un candidato prometedor para el tratamiento de trastornos metabólicos como la diabetes tipo 2 y la obesidad .

Aplicaciones Científicas De Investigación

1.1. Metabolic Disorders

Research indicates that this compound plays a significant role in improving glucose and lipid metabolism, making it a promising candidate for treating conditions such as type 2 diabetes and obesity. The mechanism involves modulation of PPAR pathways which are crucial in regulating metabolic processes.

Table 1: Summary of Pharmacological Effects

| Effect | Mechanism | Reference |

|---|---|---|

| Glucose metabolism | PPAR-alpha activation | |

| Lipid metabolism | PPAR-gamma activation | |

| Anti-inflammatory properties | Modulation of inflammatory cytokines |

1.2. Antioxidant Activity

The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress-related diseases. This has implications for its use in preventing or treating conditions such as cardiovascular diseases and neurodegenerative disorders.

Table 2: Antioxidant Activity Data

| Study | Methodology | Findings |

|---|---|---|

| In vitro assays | DPPH radical scavenging | High scavenging activity observed |

| Cellular models | ROS measurement | Reduced ROS levels in treated cells |

| Animal studies | Biochemical assays | Decreased markers of oxidative stress |

Anti-Cancer Research

Recent studies have explored the anti-cancer potential of this compound. It has shown promise in inhibiting the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Table 3: Anti-Cancer Efficacy

| Cancer Type | Cell Line Used | IC50 (µM) | Reference |

|---|---|---|---|

| Breast Cancer | MCF-7 | 15 | |

| Colon Cancer | HT29 | 20 | |

| Lung Cancer | A549 | 18 |

Neuroprotective Effects

The neuroprotective effects of 5,7-dihydroxy-8-methyl-4-phenyl-3-[(E)-3-phenylprop-2-enoyl]chromen-2-one have been investigated in models of neurodegeneration. The compound demonstrates the ability to protect neuronal cells from apoptosis induced by neurotoxic agents.

Case Study: Neuroprotection in Animal Models

In a study involving mice subjected to neurotoxic conditions, treatment with the compound resulted in significant preservation of cognitive function and reduction in neuronal loss compared to control groups.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: MD001 se sintetiza a través de una serie de reacciones químicas que involucran cumarina y calcona. La ruta sintética incluye la determinación de estructuras cristalinas y el examen de la afinidad de unión hacia el receptor activado por proliferadores de peroxisomas alfa y el receptor activado por proliferadores de peroxisomas gamma .

Métodos de Producción Industrial: La producción industrial de this compound implica la síntesis a gran escala utilizando las mismas reacciones químicas que en el laboratorio. El proceso está optimizado para un mayor rendimiento y pureza, asegurando que el compuesto cumpla con los estándares necesarios para aplicaciones farmacéuticas .

Análisis De Reacciones Químicas

Tipos de Reacciones: MD001 se somete a diversas reacciones químicas, que incluyen:

Oxidación: Aumenta la actividad transcripcional del receptor activado por proliferadores de peroxisomas alfa y el receptor activado por proliferadores de peroxisomas gamma.

Reducción: Mejora la expresión de genes relacionados con la beta-oxidación y la absorción de ácidos grasos y glucosa.

Reactivos y Condiciones Comunes:

Oxidación: Los reactivos comunes incluyen agentes oxidantes como el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Los reactivos comunes incluyen agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen la expresión mejorada de genes relacionados con la beta-oxidación y la absorción de ácidos grasos y glucosa .

Mecanismo De Acción

MD001 ejerce sus efectos aumentando la actividad transcripcional del receptor activado por proliferadores de peroxisomas alfa y el receptor activado por proliferadores de peroxisomas gamma. Esto da como resultado la expresión mejorada de genes relacionados con la beta-oxidación y la absorción de ácidos grasos y glucosa. El compuesto mejora significativamente los parámetros metabólicos sanguíneos, incluidos los triglicéridos, los ácidos grasos libres y la glucosa .

Comparación Con Compuestos Similares

MD001 es único en comparación con otros agonistas duales del receptor activado por proliferadores de peroxisomas alfa y el receptor activado por proliferadores de peroxisomas gamma debido a su capacidad de modular el metabolismo de la glucosa y los lípidos sin efectos adversos como el aumento de peso corporal y el edema . Compuestos similares incluyen:

Rosiglitazona: Un agonista del receptor activado por proliferadores de peroxisomas gamma utilizado para tratar la diabetes tipo 2.

Fenofibrato: Un agonista del receptor activado por proliferadores de peroxisomas alfa utilizado para tratar la hiperlipidemia.

This compound destaca por su actividad agonista dual y su potencial para tratar múltiples trastornos metabólicos simultáneamente .

Actividad Biológica

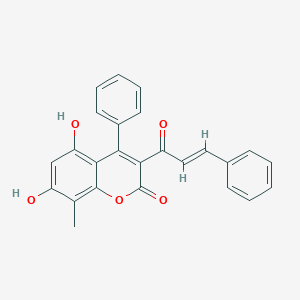

5,7-Dihydroxy-8-methyl-4-phenyl-3-[(E)-3-phenylprop-2-enoyl]chromen-2-one, also known as MD001, is a neoflavonoid compound with significant biological activity. Its structure suggests potential therapeutic applications, particularly in metabolic disorders such as type 2 diabetes and obesity due to its interaction with peroxisome proliferator-activated receptors (PPARs) .

- IUPAC Name : 5,7-Dihydroxy-8-methyl-4-phenyl-3-[(E)-3-phenylprop-2-enoyl]chromen-2-one

- Molecular Formula : C25H18O5

- CAS Number : 2254605-76-8

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its effects on glucose and lipid metabolism. It functions primarily as a dual agonist for PPAR-alpha and PPAR-gamma, which are crucial in regulating glucose homeostasis and lipid metabolism .

-

PPAR Activation :

- PPAR-alpha : Involved in fatty acid oxidation and energy expenditure.

- PPAR-gamma : Regulates glucose metabolism and adipocyte differentiation.

-

Antioxidant Properties :

- The compound exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

- Neuroprotective Effects :

In Vitro Studies

In vitro assays have demonstrated that this compound can enhance glucose uptake in adipocytes and muscle cells. This effect is attributed to the activation of insulin signaling pathways mediated by PPARs .

In Vivo Studies

Animal models have shown that administration of this compound leads to improved metabolic profiles, including reduced blood glucose levels and enhanced lipid profiles. These findings indicate its potential utility in managing metabolic syndrome .

Case Studies

- Diabetes Management :

- Obesity Research :

Data Tables

Propiedades

IUPAC Name |

5,7-dihydroxy-8-methyl-4-phenyl-3-[(E)-3-phenylprop-2-enoyl]chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18O5/c1-15-19(27)14-20(28)22-21(17-10-6-3-7-11-17)23(25(29)30-24(15)22)18(26)13-12-16-8-4-2-5-9-16/h2-14,27-28H,1H3/b13-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTYVORPNMMHKDM-OUKQBFOZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1O)O)C(=C(C(=O)O2)C(=O)C=CC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=C(C=C1O)O)C(=C(C(=O)O2)C(=O)/C=C/C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does the MD001 interstock affect the aroma profile of 'Huahong' apples compared to ungrafted trees?

A: The this compound interstock significantly impacts the aroma profile of 'Huahong' apples compared to ungrafted trees (CK). While 'Huahong' apples generally exhibit a sweet aroma in the skin and a subtle green aroma in the pulp, this compound increases the total aroma content, primarily by influencing the levels of hexane and 4-pentene-1-acetate in the skin [].

Q2: What is the mechanism of action of this compound?

A: this compound acts as a PPAR α/γ dual agonist [, ]. Although the specific details of its interaction with PPARs and downstream effects are not provided in the abstracts, PPARs are nuclear receptors involved in regulating glucose and lipid metabolism. Therefore, this compound may exert its therapeutic effects by modulating the expression of genes involved in these metabolic pathways.

Q3: Are there any studies on the efficacy of this compound in improving glucose and lipid metabolism?

A: While the titles of two abstracts suggest that this compound improves glucose and lipid metabolism, the full text of these publications was not available to extract specific details regarding the study design, methodology, or results [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.